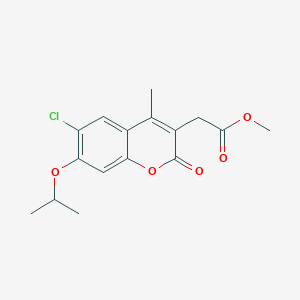
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenyl)acetamide, also known as 25B-NBOMe, is a synthetic hallucinogenic drug that belongs to the class of phenethylamines. It is a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. 25B-NBOMe is a relatively new drug, and its synthesis, mechanism of action, and physiological effects are still being studied.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenyl)acetamide acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. It binds to this receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic psychedelic effects of the drug, including altered perception, mood, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. It has been found to have a high affinity for the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. It has also been found to increase the release of dopamine and serotonin in the brain, which can lead to altered mood and perception.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenyl)acetamide in lab experiments is that it is a potent agonist of the 5-HT2A receptor, which makes it useful for studying the effects of psychedelic drugs on this receptor. However, one limitation is that it is a relatively new drug, and its long-term effects are not yet known. It is also a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenyl)acetamide. One area of interest is studying the effects of the drug on other serotonin receptors and neurotransmitter systems. Another area of interest is studying the long-term effects of the drug on the brain and behavior. Additionally, researchers may want to investigate the potential therapeutic uses of this compound, such as in the treatment of depression or anxiety disorders.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenyl)acetamide involves the reaction of 2-(4-fluorophenyl)acetonitrile with 1,3-benzodioxole-5-carboxaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride. The resulting product is then hydrolyzed to yield the final compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenyl)acetamide has been used in scientific research to study the effects of psychedelic drugs on the brain. It has been found to be a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. This receptor is also involved in the regulation of mood, cognition, and perception. Studying the effects of this compound on this receptor can provide insights into the mechanisms underlying these processes.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c17-13-4-1-11(2-5-13)8-16(19)18-9-12-3-6-14-15(7-12)21-10-20-14/h1-7H,8-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTRHGCBOQPWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5865374.png)
![N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5865377.png)
![2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5865391.png)
![3-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5865398.png)
![4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5865404.png)
![N-mesityl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5865409.png)
![N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5865412.png)
![N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865418.png)
![3,4-dimethoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5865419.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylamide](/img/structure/B5865422.png)


![1-{4-[4-(2-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5865463.png)
